molecular formula C17H14N2O2S B2453941 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione CAS No. 879923-84-9

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione

Cat. No. B2453941
CAS RN: 879923-84-9
M. Wt: 310.37
InChI Key: HEMUKQUHIGDWNJ-UHFFFAOYSA-N
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Description

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione, also known as HMPPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrimidines, including those with substitutions at the 5-position of the 2,4-diamino-6-hydroxypyrimidine core, have shown marked inhibition against retrovirus replication in cell culture. The substitution patterns on the pyrimidine ring significantly influence antiviral activity, with some derivatives exhibiting strong inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell cultures (Hocková et al., 2003).

Synthesis and Derivatives

The synthesis of pyrimidines and their derivatives, such as thienopyrimidines and pyrazolopyrimidines, from 5-ethoxycarbonyl-4-methyl-2-phenylpyrimidin-6(1H)-thione, has been documented. These compounds are prepared through reactions with halo compounds and subsequent cyclizations, leading to a variety of derivatives with potential for further pharmacological exploration (El-Dean & Abdel-Moneam, 2002).

Antioxidant Activity

Studies have also focused on the synthesis of 4-hydroxyphenyl substituted thiopyrimidine derivatives and their in vitro antioxidant activity. These compounds, starting from specific thiopyrimidine precursors, have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, showing promising antioxidant properties comparable to standard antioxidants like α-tocopherol and trolox (Akbas et al., 2018).

Corrosion Inhibition

In addition to biomedical applications, some pyrimidine derivatives have been investigated for their corrosion inhibition effect on mild steel in acidic solutions. Spiropyrimidinethiones, for example, have been shown to act as effective mixed inhibitors, protecting metal surfaces from corrosion through adsorption and forming protective layers (Yadav et al., 2015).

properties

IUPAC Name

6-(2-hydroxy-4-methoxyphenyl)-5-phenyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-12-7-8-13(15(20)9-12)16-14(10-18-17(22)19-16)11-5-3-2-4-6-11/h2-10,20H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMUKQUHIGDWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NC(=S)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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